molecular formula C9H12O B077305 2,6,6-Trimethylcyclohexa-2,4-dienone CAS No. 13487-30-4

2,6,6-Trimethylcyclohexa-2,4-dienone

Cat. No. B077305
CAS RN: 13487-30-4
M. Wt: 136.19 g/mol
InChI Key: HRIODPQRCSAJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,6-Trimethylcyclohexa-2,4-dienone, also known as TCHD, is a cyclic ketone compound that has been studied extensively in the field of organic chemistry. TCHD has been synthesized using various methods, and its unique structure has led to numerous scientific research applications. In

Mechanism Of Action

The mechanism of action of 2,6,6-Trimethylcyclohexa-2,4-dienone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 2,6,6-Trimethylcyclohexa-2,4-dienone has been shown to react with glutathione, a cellular antioxidant, leading to the formation of adducts.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6,6-Trimethylcyclohexa-2,4-dienone are not well understood, but studies have shown that 2,6,6-Trimethylcyclohexa-2,4-dienone can induce oxidative stress and apoptosis in cancer cells. 2,6,6-Trimethylcyclohexa-2,4-dienone has also been shown to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of 2,6,6-Trimethylcyclohexa-2,4-dienone is its unique structure, which allows for the synthesis of a variety of organic compounds. Additionally, 2,6,6-Trimethylcyclohexa-2,4-dienone is readily available and relatively inexpensive. However, one limitation of 2,6,6-Trimethylcyclohexa-2,4-dienone is its reactivity, which can make it difficult to handle in the laboratory.

Future Directions

There are numerous future directions for the study of 2,6,6-Trimethylcyclohexa-2,4-dienone. One potential area of research is the development of new synthetic methods for 2,6,6-Trimethylcyclohexa-2,4-dienone and its derivatives. Additionally, the study of the mechanism of action of 2,6,6-Trimethylcyclohexa-2,4-dienone could lead to the development of new drugs with anti-inflammatory and anti-tumor properties. Finally, the study of 2,6,6-Trimethylcyclohexa-2,4-dienone and its derivatives could lead to the development of new materials with unique properties.

Synthesis Methods

2,6,6-Trimethylcyclohexa-2,4-dienone can be synthesized using various methods, including the Diels-Alder reaction, Friedel-Crafts acylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form 2,6,6-Trimethylcyclohexa-2,4-dienone. The Friedel-Crafts acylation method involves the reaction of benzene with acetyl chloride to form acetophenone, which is then reacted with cyclopentadiene to form 2,6,6-Trimethylcyclohexa-2,4-dienone. The Grignard reaction involves the reaction of methylmagnesium bromide with cyclopentadiene to form 2,6,6-trimethylcyclohexa-1,3-diene, which is then oxidized to form 2,6,6-Trimethylcyclohexa-2,4-dienone.

Scientific Research Applications

2,6,6-Trimethylcyclohexa-2,4-dienone has been widely used in scientific research as a building block for various organic compounds. 2,6,6-Trimethylcyclohexa-2,4-dienone has been used to synthesize chiral ligands, which have been used in asymmetric synthesis reactions. 2,6,6-Trimethylcyclohexa-2,4-dienone has also been used to synthesize compounds with anti-inflammatory and anti-tumor properties. Additionally, 2,6,6-Trimethylcyclohexa-2,4-dienone has been used in the synthesis of compounds with potential applications in the field of materials science.

properties

CAS RN

13487-30-4

Product Name

2,6,6-Trimethylcyclohexa-2,4-dienone

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2,6,6-trimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C9H12O/c1-7-5-4-6-9(2,3)8(7)10/h4-6H,1-3H3

InChI Key

HRIODPQRCSAJMO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(C1=O)(C)C

Canonical SMILES

CC1=CC=CC(C1=O)(C)C

Other CAS RN

13487-30-4

Origin of Product

United States

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